2-(3-Cyclohexenyl)ethyltriethoxysilane possesses both organic and inorganic functionalities. The triethoxysilane groups can hydrolyze and condense with various surfaces containing silica or metal oxides (aluminum, zirconium, tin, titanium, nickel) []. This creates a strong covalent bond between the material and the silane molecule. The organic group (2-(3-Cyclohexenyl)ethyl) can then modify the surface properties in different ways, depending on the desired outcome:
[2-(3-Cyclohexenyl)ethyl]triethoxysilane is an organosilicon compound with the molecular formula C₁₄H₂₈O₃Si and a molecular weight of approximately 272.46 g/mol. It features a triethoxysilane functional group attached to a cyclohexene moiety, which contributes to its unique chemical properties. The compound is characterized by its relatively low density (approximately 0.9 g/cm³) and a boiling point of around 295 °C at 760 mmHg .
The reactivity of [2-(3-Cyclohexenyl)ethyl]triethoxysilane primarily involves hydrolysis and condensation reactions typical of silanes. Upon exposure to moisture, it can hydrolyze to form silanol groups, which can further condense to form siloxane networks. This behavior makes it suitable for applications in surface modification and adhesion promotion in various materials .
Additionally, the cyclohexene component can participate in Diels-Alder reactions or other electrophilic addition reactions due to its unsaturation, allowing for further functionalization of the compound .
While specific biological activity data for [2-(3-Cyclohexenyl)ethyl]triethoxysilane is limited, organosilicon compounds often exhibit interesting biological properties, including antimicrobial and antifungal activities. The presence of the cyclohexene ring may also influence its interaction with biological systems, potentially affecting cell membrane permeability or acting as a precursor for bioactive molecules .
Several synthesis methods exist for [2-(3-Cyclohexenyl)ethyl]triethoxysilane:
[2-(3-Cyclohexenyl)ethyl]triethoxysilane finds applications in various fields:
Interaction studies are essential for understanding how [2-(3-Cyclohexenyl)ethyl]triethoxysilane behaves in various environments. Preliminary studies suggest that it interacts favorably with organic substrates, enhancing adhesion and durability. In biological contexts, its interactions with cell membranes or proteins may reveal insights into its potential biocompatibility or toxicity.
The compound's ability to form siloxane networks upon hydrolysis suggests that it may also interact effectively with other silanes or silicate materials, facilitating composite formation or surface treatments .
Several compounds share structural similarities with [2-(3-Cyclohexenyl)ethyl]triethoxysilane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [2-(3-Cyclohexenyl)ethyl]trimethoxysilane | C₁₁H₂₂O₃Si | Contains trimethoxy instead of triethoxy groups |
| [Vinyltriethoxysilane] | C₁₄H₃₄O₃Si | Features a vinyl group instead of cyclohexene |
| [Phenyltriethoxysilane] | C₁₂H₁₈O₃Si | Contains a phenyl group providing different reactivity |
The unique feature of [2-(3-Cyclohexenyl)ethyl]triethoxysilane lies in its cyclohexene moiety, which allows for specific chemical reactivity not found in other similar compounds. This reactivity can be leveraged for specialized applications in materials science and organic synthesis .
The synthesis of [2-(3-Cyclohexenyl)ethyl]triethoxysilane can be accomplished through several distinct synthetic pathways, each offering unique advantages in terms of yield, selectivity, and operational requirements. The most prominent approaches involve nucleophilic substitution reactions and hydrolysis-condensation methodologies, which form the foundation of both laboratory-scale preparation and industrial manufacturing processes.
Nucleophilic substitution reactions represent the most widely employed synthetic methodology for preparing [2-(3-Cyclohexenyl)ethyl]triethoxysilane. The primary route involves the alcoholysis of [2-(3-Cyclohexenyl)ethyl]trichlorosilane with ethanol under controlled conditions [1] [2]. This transformation proceeds through a series of consecutive nucleophilic attacks by ethanol molecules on the silicon center, resulting in the systematic replacement of chloride groups with ethoxy functionalities.
The reaction mechanism follows a classical SN2-type pathway, where each ethanol molecule attacks the silicon center while simultaneously displacing a chloride ion. The reaction typically requires temperatures ranging from 60 to 130 degrees Celsius and proceeds over 4 to 8 hours to achieve optimal conversion rates of 85 to 95 percent [3] [1]. The presence of a base catalyst, such as pyridine or triethylamine, significantly enhances the reaction rate by neutralizing the hydrogen chloride generated during the substitution process .
Alternative nucleophilic substitution approaches include aminolysis and thiolysis reactions, which utilize primary or secondary amines and thiols respectively as nucleophiles. These methodologies are particularly valuable for introducing diverse functional groups adjacent to the silicon center, although they typically require more stringent reaction conditions with temperatures ranging from 80 to 150 degrees Celsius [5].
The hydrosilylation reaction pathway represents another crucial nucleophilic substitution approach, involving the catalytic addition of silicon-hydrogen bonds across carbon-carbon double bonds. This methodology employs transition metal catalysts, most commonly platinum complexes, to facilitate the formation of silicon-carbon bonds [6] [5]. The reaction of trichlorosilane with 3-cyclohexenylethylene in the presence of platinum catalysts yields the desired trichlorosilane intermediate, which subsequently undergoes alcoholysis to produce [2-(3-Cyclohexenyl)ethyl]triethoxysilane.
Hydrolysis-condensation methodologies provide an alternative synthetic approach that involves the controlled hydrolysis of silicon-alkoxy bonds followed by condensation reactions. These pathways are particularly significant in the preparation of organosilane derivatives with enhanced purity and specific structural characteristics [7] [8].
The hydrolysis reaction of [2-(3-Cyclohexenyl)ethyl]triethoxysilane proceeds through a series of consecutive steps, beginning with the nucleophilic attack of water molecules on the silicon center. The reaction kinetics are strongly influenced by the pH of the reaction medium, with both acid and base catalysis providing distinct mechanistic pathways [7] [8]. Under acidic conditions, the reaction proceeds through protonation of the alkoxy groups, enhancing their leaving group ability and facilitating nucleophilic attack by water molecules.
The hydrolysis reaction can be represented by the following general scheme, where up to three ethoxy groups can be replaced by hydroxyl functionalities. The reaction rate coefficients for each successive hydrolysis step differ significantly, with the first hydrolysis typically being the rate-determining step [7]. Temperature effects follow Arrhenius behavior, with activation energies ranging from 40 to 80 kilojoules per mole depending on the specific reaction conditions [7].
The subsequent condensation reactions involve the formation of siloxane bonds through the elimination of water molecules between adjacent silanol groups. These reactions can lead to the formation of linear, cyclic, or three-dimensional network structures, depending on the concentration of reactants and reaction conditions [8]. The condensation kinetics are generally faster than the hydrolysis steps, particularly under basic conditions where the silanol groups are more nucleophilic.
Industrial production of [2-(3-Cyclohexenyl)ethyl]triethoxysilane relies on continuous flow processes that optimize yield, minimize waste generation, and ensure consistent product quality. The manufacturing process typically begins with the preparation of trichlorosilane from metallurgical-grade silicon through the hydrochlorination reaction with hydrogen chloride at elevated temperatures [9] [10].
The primary industrial synthesis route involves the direct reaction between trichlorosilane and 3-cyclohexenylethylene under platinum catalysis, followed by alcoholysis with ethanol. This integrated approach eliminates the need for intermediate isolation steps and reduces overall production costs [9] [3]. The reaction is conducted in continuous stirred-tank reactors equipped with advanced temperature and pressure control systems to maintain optimal reaction conditions.
Modern industrial facilities employ multi-stage distillation systems for the purification of crude reaction products. The distillation process utilizes multiple theoretical plates to achieve the separation of [2-(3-Cyclohexenyl)ethyl]triethoxysilane from unreacted starting materials, by-products, and trace impurities [11] [12]. The distillation columns are typically operated under reduced pressure to minimize thermal decomposition and maintain product integrity.
The industrial manufacturing process incorporates advanced process control systems that monitor critical parameters such as temperature, pressure, flow rates, and composition in real-time. These systems enable automatic adjustment of operating conditions to maintain optimal product quality and minimize variations between production batches [10]. The integration of heat recovery systems and solvent recycling loops significantly improves the overall energy efficiency of the manufacturing process.
Scale-up considerations for industrial production include the optimization of heat and mass transfer characteristics, the selection of appropriate reactor materials to minimize corrosion and contamination, and the implementation of robust safety systems to handle the reactive nature of the starting materials [13] [10]. The manufacturing facilities typically have production capacities ranging from hundreds of kilograms to several thousand tons per year, depending on market demand and application requirements.
The purification of [2-(3-Cyclohexenyl)ethyl]triethoxysilane requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications. Fractional distillation remains the primary purification method, utilizing the differences in boiling points between the target compound and various impurities [1] [2] [14].
Conventional fractional distillation is typically performed at atmospheric pressure with a boiling point of 295 degrees Celsius, although vacuum distillation at reduced pressures is preferred for laboratory-scale operations to minimize thermal decomposition [15] [16]. The distillation process requires careful control of reflux ratios and the removal of appropriate head and tail fractions to achieve purity levels exceeding 97 percent [14] [11].
Advanced purification techniques include complexation-distillation methods that utilize specific reagents to selectively remove trace impurities. The addition of sterically hindered phenols, such as 2,6-diisopropylphenol or 2,4,6-trimethylphenol, enables the selective complexation of boron and phosphorus impurities, which are subsequently removed during distillation [1] [2]. This approach can reduce impurity levels to below 5 parts per billion, making it suitable for electronic-grade applications.
Molecular sieve treatment provides an effective method for removing trace water and polar impurities from the purified product. The use of 3Å or 4Å molecular sieves under controlled conditions achieves water contents below 500 parts per million while maintaining high product recovery [17] [18]. The treatment process is typically conducted at elevated temperatures to ensure complete removal of moisture and other small polar molecules.
Quality control protocols for [2-(3-Cyclohexenyl)ethyl]triethoxysilane encompass comprehensive analytical testing to verify chemical purity, physical properties, and trace impurity levels. Gas chromatography-mass spectrometry serves as the primary analytical technique for determining chemical purity and identifying organic impurities [19] [20]. The method provides quantitative analysis with detection limits of 0.01 percent for major components and sub-part-per-million sensitivity for trace impurities.
Elemental analysis techniques, including inductively coupled plasma spectroscopy and X-ray fluorescence spectroscopy, are employed to quantify metallic impurities such as boron, phosphorus, and transition metals [20]. These methods achieve detection limits in the parts-per-billion range, which is essential for applications requiring ultra-high purity materials [1] [2].
Physical property measurements include refractive index determination, density measurements, and viscosity analysis to ensure consistency with established specifications [15] [21]. The refractive index typically ranges from 1.442 to 1.446, while the density at 20 degrees Celsius is maintained between 0.943 and 0.953 grams per milliliter [15] [21]. These parameters serve as rapid quality indicators that can be used for routine batch monitoring and process control.
Water content determination utilizing Karl Fischer titration provides critical information about the hydrolytic stability of the product. Specifications typically require water content below 500 parts per million to ensure adequate shelf life and prevent unwanted hydrolysis reactions during storage [21] [22]. The analytical protocol includes both volumetric and coulometric Karl Fischer methods, depending on the expected water content range.
[2-(3-Cyclohexenyl)ethyl]triethoxysilane exhibits distinct thermodynamic properties that reflect its molecular structure and functional groups. The compound demonstrates a boiling point of 295.0 ± 9.0°C at 760 mmHg [1] [2], which is significantly higher than its parent compound triethoxysilane (134-135°C) [3] [4]. This elevation in boiling point can be attributed to the presence of the cyclohexenyl ethyl substituent, which increases the molecular weight from 164.27 g/mol to 272.46 g/mol [1] [2] and contributes to stronger intermolecular forces.
The melting point is reported as less than 0°C [1] [2], indicating the compound exists as a liquid at room temperature. This low melting point is consistent with other organosilanes containing flexible aliphatic chains and reflects the molecular flexibility imparted by the ethylene linker between the cyclohexenyl group and the silicon center.
| Parameter | Value | Reference |
|---|---|---|
| Boiling Point | 295.0 ± 9.0°C (at 760 mmHg) | [1] [2] |
| Melting Point | <0°C | [1] [2] |
| Molecular Weight | 272.46 g/mol | [1] [2] |
| Density | 0.948 g/mL | [5] |
| Refractive Index | 1.444 | [2] [5] |
| Flash Point | 120°C | [2] [5] |
The substantial difference in boiling point compared to triethoxysilane (160°C higher) demonstrates how the cyclohexenyl ethyl substituent significantly affects the volatility and thermal properties of the molecule. The density of 0.948 g/mL [5] is higher than that of triethoxysilane (0.8753-0.89 g/mL) [3] [4], reflecting the increased molecular mass and the presence of the aromatic cyclohexenyl ring system.
The solubility characteristics of [2-(3-Cyclohexenyl)ethyl]triethoxysilane are governed by its dual nature, combining hydrophilic ethoxy groups with a hydrophobic cyclohexenyl ethyl substituent. The compound demonstrates excellent solubility in polar organic solvents, particularly alcohols and ethers [6] [7].
Solubility in Alcohols: The compound exhibits high solubility in alcohols such as methanol, ethanol, and isopropanol [8] [7]. This behavior is attributed to the presence of three ethoxy groups (-OC₂H₅) that can form hydrogen bonds with alcohol molecules. The compatibility with alcohols is further enhanced by the similar polarity and the ability of the ethoxy groups to engage in dipole-dipole interactions [9].
Solubility in Ethers: [2-(3-Cyclohexenyl)ethyl]triethoxysilane demonstrates good solubility in ether solvents including diethyl ether and tetrahydrofuran (THF) [10] [11]. The ether linkages in the ethoxy groups provide favorable interactions with ether solvents through London dispersion forces and weak dipole interactions.
Aromatic Hydrocarbon Solubility: The compound shows moderate to good solubility in aromatic solvents such as benzene and toluene [12] [7]. The cyclohexenyl group, despite being alicyclic rather than aromatic, provides sufficient hydrophobic character to enable dissolution in aromatic media through π-π interactions and van der Waals forces.
| Solvent Class | Solubility | Mechanism |
|---|---|---|
| Alcohols | Highly soluble | Hydrogen bonding with ethoxy groups [7] |
| Ethers | Highly soluble | Dipole-dipole interactions [10] |
| Aromatic Hydrocarbons | Moderately soluble | π-π interactions and van der Waals forces [12] |
| Aliphatic Hydrocarbons | Limited solubility | Only dispersion forces [7] |
| Ketones | Soluble | Polar interactions [13] |
| Water | Reacts (not soluble) | Hydrolysis reaction [5] |
The compound's insolubility in water [5] is a critical characteristic, as it undergoes hydrolysis rather than dissolution. This reactivity with water is typical of alkoxysilanes and represents a fundamental property that affects both storage and application considerations.
The thermal decomposition behavior of [2-(3-Cyclohexenyl)ethyl]triethoxysilane follows patterns consistent with other organosilanes, though specific kinetic parameters for this compound are limited in the literature. Based on available data and comparative studies with similar organosilanes, the thermal decomposition process can be characterized through several key parameters.
Thermal Stability Range: The compound remains stable under normal storage conditions but begins to decompose at elevated temperatures. The flash point of 120°C [5] indicates the temperature at which vapors can ignite, while decomposition typically occurs at higher temperatures. Similar organosilanes show thermal decomposition onset temperatures in the range of 200-300°C [14] [15].
Decomposition Mechanism: The thermal decomposition of [2-(3-Cyclohexenyl)ethyl]triethoxysilane involves multiple pathways typical of organosilanes:
Ethoxy Group Elimination: The primary decomposition pathway involves the elimination of ethoxy groups, producing ethanol and forming silanol intermediates [5] [16].
Siloxane Bond Formation: At elevated temperatures, silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si) [9] [17].
Organic Substituent Degradation: The cyclohexenyl ethyl group may undergo thermal degradation through C-C bond cleavage and cyclization reactions [14].
Kinetic Considerations: While specific kinetic parameters for this compound are not available, studies on similar organosilanes suggest that thermal decomposition follows first-order kinetics with activation energies typically ranging from 80-120 kJ/mol [14] [15]. The decomposition rate increases exponentially with temperature, following Arrhenius behavior.
Thermal Decomposition Products: Upon heating, the compound produces:
The thermal decomposition kinetics are influenced by factors including heating rate, atmosphere (oxidizing vs. inert), and the presence of catalysts or moisture [18] [19].
The hydrolytic stability of [2-(3-Cyclohexenyl)ethyl]triethoxysilane in aqueous environments is a critical property that governs its behavior in practical applications. Like other triethoxysilanes, this compound exhibits limited hydrolytic stability and readily undergoes hydrolysis in the presence of water or moisture [5] [17].
Hydrolysis Mechanism: The hydrolysis process follows a well-established mechanism for alkoxysilanes:
Initial Hydrolysis: Water molecules attack the silicon center, leading to the substitution of ethoxy groups with hydroxyl groups [17] [20].
RSi(OEt)₃ + 3H₂O → RSi(OH)₃ + 3EtOH
Condensation Reactions: The resulting silanol groups undergo condensation to form siloxane bonds [17] [21].
2RSi(OH)₃ → RSi(OH)₂-O-Si(OH)₂R + H₂O
Rate Factors: The hydrolysis rate is influenced by several key factors:
pH Dependence: Hydrolysis proceeds faster under acidic conditions compared to neutral or basic conditions [22] [21]. The rate is optimal at pH 3.5-4.5 for most triethoxysilanes [21].
Temperature: Increased temperature accelerates the hydrolysis rate, with rates typically doubling for every 10°C increase [17] [22].
Concentration: Higher water concentrations promote faster hydrolysis rates [23] [24].
Hydrolytic Stability Data:
| Parameter | Value | Reference |
|---|---|---|
| Reaction with Water | Immediate | [5] |
| Primary Product | Ethanol | [5] |
| pH for Optimal Hydrolysis | 3.5-4.5 | [21] |
| Storage Stability in Water | Poor (<1 day) | [21] |
| Moisture Sensitivity | High | [5] |
Stability in Different Media: The compound demonstrates varying stability depending on the aqueous medium:
Practical Implications: The poor hydrolytic stability necessitates careful handling and storage under anhydrous conditions. The compound must be kept away from moisture and stored in sealed containers with desiccants [5]. In applications requiring aqueous compatibility, the compound should be used immediately after preparation of aqueous solutions, or stabilizing agents should be employed to extend shelf life [21] [25].